molecular formula C₁₆H₂₁NO₅ B1140710 N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide CAS No. 4115-63-3

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

Cat. No. B1140710
CAS RN: 4115-63-3
M. Wt: 307.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide” is a chemical compound with the molecular formula C16H21NO51. It has a molecular weight of 307.34 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often used as building blocks for the synthesis of complex carbohydrates2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H21NO51. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it is used.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results1.


Scientific Research Applications

Anticancer Activity

Research focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives demonstrates the potential of structurally related compounds in anticancer applications. For instance, compounds synthesized using aryloxy groups attached to the C2 of the pyrimidine ring showed appreciable cancer cell growth inhibition against a range of cancer cell lines. This suggests a potential for related compounds to act as anticancer agents by inhibiting cancer cell growth through specific structural modifications (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with significant antioxidant activities. These complexes, characterized by their specific ligand structures and metal ion centers, exhibit notable in vitro antioxidant properties. The research highlights the potential of acetamide derivatives in developing compounds with antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019).

Structural and Crystallographic Studies

Structural studies on compounds containing the acetamide group, such as the crystallographic analysis of N-substituted acetamides, provide insights into the molecular arrangements and interactions that govern the properties of these compounds. These studies are crucial for understanding the potential applications of similar compounds in materials science and molecular engineering (Missioui et al., 2022).

Antioxidant and Anti-inflammatory Compounds

The synthesis and evaluation of novel acetamide derivatives for their antioxidant and anti-inflammatory activities demonstrate the therapeutic potential of these compounds. Certain synthesized acetamides show promising results in various assays, suggesting their applicability in developing treatments for conditions associated with inflammation and oxidative damage (Koppireddi et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially when their safety profiles are not well-known1.


Future Directions

The future directions for the use of this compound are not specified in the search results. Its potential applications would depend on its physical and chemical properties, as well as the results of future research studies.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYLYTADQGGFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946614
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

CAS RN

23819-31-0, 4115-63-3
Record name NSC294860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC276415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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